n-Carbobenzoxy-1,12-diaminododecane hydrochloride

Description

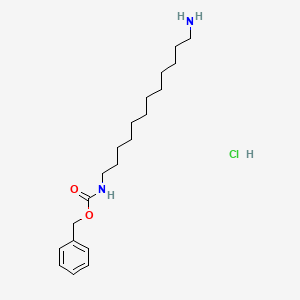

n-Carbobenzoxy-1,12-diaminododecane hydrochloride (CAS: 1051420-16-6) is a protected diamine compound widely used in organic synthesis, particularly in peptide chemistry and polymer science. Its structure features a 12-carbon aliphatic chain with terminal amino groups, where one amino group is protected by a carbobenzoxy (Z) group. The molecular formula is C20H33ClN2O2, with a molecular weight of 370.95 g/mol .

This compound is valued for its role in introducing spacer units or crosslinking agents in macromolecular assemblies. The Z-group provides stability during synthetic steps while allowing selective deprotection under hydrogenolysis conditions. It is commercially available as a white to off-white crystalline solid, with purity ≥98% (HPLC), and is priced at 30,000 JPY per gram .

Properties

IUPAC Name |

benzyl N-(12-aminododecyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2.ClH/c21-16-12-7-5-3-1-2-4-6-8-13-17-22-20(23)24-18-19-14-10-9-11-15-19;/h9-11,14-15H,1-8,12-13,16-18,21H2,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISCQBUBEASQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051420-16-6 | |

| Record name | N-Carbobenzoxy-1,12-diaminododecane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbobenzoxy-1,12-diaminododecane hydrochloride involves the protection of the amino groups in 1,12-diaminododecane with a carbobenzoxy (Cbz) group. The reaction typically proceeds as follows:

Protection of Amino Groups: The amino groups of 1,12-diaminododecane are protected by reacting with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Hydrochloride Salt: The protected compound is then treated with hydrochloric acid to form the hydrochloride salt of n-Carbobenzoxy-1,12-diaminododecane.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-Carbobenzoxy-1,12-diaminododecane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbobenzoxy group can be replaced by other functional groups.

Hydrolysis: The carbobenzoxy group can be hydrolyzed under acidic or basic conditions to yield 1,12-diaminododecane.

Common Reagents and Conditions

Benzyl Chloroformate: Used for the protection of amino groups.

Hydrochloric Acid: Used to form the hydrochloride salt.

Sodium Hydroxide or Potassium Carbonate: Used as bases in the protection step.

Major Products Formed

1,12-Diaminododecane: Formed upon hydrolysis of the carbobenzoxy group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development

CBZ-1,12-DAD is frequently utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a precursor for the development of peptide-based drugs. The carbobenzoxy group provides protection for the amine functionality during peptide synthesis, facilitating the formation of more complex structures without premature reactions .

Anticancer Research

Recent studies have indicated that derivatives of CBZ-1,12-DAD exhibit promising anticancer properties. Research focusing on its derivatives has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. These findings suggest that modifications to the CBZ group may enhance bioactivity and selectivity towards cancer cells .

Polymer Science

Synthesis of Polymeric Materials

CBZ-1,12-DAD can be incorporated into polymeric structures to enhance their mechanical properties and biocompatibility. For instance, it has been used in the synthesis of polyurethanes and polyamides that are suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Smart Polymers

The compound's ability to undergo chemical modifications allows it to be integrated into smart polymer systems that respond to environmental stimuli (e.g., pH changes). Such polymers have applications in controlled drug release and targeted therapy .

Molecular Biology

Gene Delivery Systems

In molecular biology, CBZ-1,12-DAD is explored for its potential use in gene delivery vectors. Its amine groups can facilitate the formation of complexes with nucleic acids, enhancing transfection efficiency in gene therapy applications. Studies have shown that modifications to the amine groups can improve cellular uptake and gene expression levels .

Protein Labeling

The compound can also be utilized in protein labeling techniques. By attaching fluorescent tags or biotin moieties to CBZ-1,12-DAD derivatives, researchers can track protein interactions and dynamics within cellular environments .

Analytical Chemistry

Chromatography Applications

CBZ-1,12-DAD is employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of related compounds. Its distinct chemical properties allow for effective separation and quantification of similar amino acid derivatives in complex mixtures .

Mechanism of Action

The mechanism of action of n-Carbobenzoxy-1,12-diaminododecane hydrochloride involves the protection of amino groups, which prevents unwanted side reactions during chemical synthesis. The carbobenzoxy group acts as a protecting group that can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Boc-1,12-diaminododecane hydrochloride (CAS: 648441-48-9): A tert-butoxycarbonyl (Boc)-protected variant with a shorter molecular weight (336.96 g/mol) due to the Boc group’s smaller size compared to Z .

n-Carbobenzoxy-1,11-diaminoundecane hydrochloride (CAS: Free base 960303-84-8): Features an 11-carbon chain (MW = 356.92 g/mol) and is priced higher (40,000 JPY/g), likely due to synthetic complexity .

n-Carbobenzoxy-1,6-diaminohexane hydrochloride (CAS: 78618-06-1): A shorter 6-carbon chain derivative (MW = 286.8 g/mol) with a melting point of 177°C, offering distinct solubility and rigidity .

Table 1: Comparative Properties of Diamine Derivatives

| Compound Name | Chain Length | Protecting Group | Molecular Weight (g/mol) | CAS Number | Price (1g, JPY) |

|---|---|---|---|---|---|

| n-Carbobenzoxy-1,12-diaminododecane HCl | 12 | Z (Carbobenzoxy) | 370.95 | 1051420-16-6 | 30,000 |

| Boc-1,12-diaminododecane HCl | 12 | Boc | 336.96 | 648441-48-9 | Not listed |

| n-Carbobenzoxy-1,11-diaminoundecane HCl | 11 | Z | 356.92 | 960303-84-8* | 40,000 |

| n-Carbobenzoxy-1,6-diaminohexane HCl | 6 | Z | 286.8 | 78618-06-1 | Not listed |

Research and Industrial Relevance

- Peptide Synthesis : The C12 Z-derivative is favored for constructing long-chain peptide dendrimers due to its balance of flexibility and stability .

- Polymer Chemistry : Boc-protected C12 diamines are used in polyurea/polyurethane synthesis, where controlled deprotection is critical .

- Drug Development : Shorter-chain variants (C6) are intermediates in antiviral and anticancer agents, leveraging their rigidity for targeted binding .

Biological Activity

N-Carbobenzoxy-1,12-diaminododecane hydrochloride (CBZ-1,12-DAD) is a synthetic compound derived from 1,12-diaminododecane, featuring a carbobenzoxy (CBZ) protective group on one of its amino functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of CBZ-1,12-DAD, supported by data tables and relevant research findings.

- Molecular Formula : C20H35ClN2O2

- Molecular Weight : 370.96 g/mol

- CAS Number : 1051420-16-6

- Appearance : White crystalline powder

- Melting Point : 175°C

Biological Activity Overview

The biological activities of CBZ-1,12-DAD have been explored primarily in the context of its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

CBZ-1,12-DAD has shown promising results against a range of bacterial strains. In a study evaluating the antibacterial efficacy of polyamine derivatives, it was found that CBZ-1,12-DAD exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| CBZ-1,12-DAD | 32 | S. aureus |

| 64 | E. coli | |

| Spermidine | 128 | S. aureus |

| 256 | E. coli |

This data indicates that CBZ-1,12-DAD is more effective than its parent compound spermidine, suggesting that the carbobenzoxy group enhances its antibacterial properties .

Anticancer Activity

Research has also focused on the potential anticancer effects of CBZ-1,12-DAD. In vitro studies demonstrated that CBZ-1,12-DAD could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25 | Growth inhibition |

| A549 | 30 | Growth inhibition |

| HeLa | 40 | Moderate inhibition |

The IC50 values indicate that CBZ-1,12-DAD is effective at relatively low concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

The mechanism by which CBZ-1,12-DAD exerts its biological effects is thought to involve interaction with cellular membranes and nucleic acids. Its polyamine structure allows it to penetrate cell membranes easily and interact with DNA and RNA, potentially disrupting cellular processes such as replication and transcription .

Case Study 1: Antibacterial Efficacy

In a study published in 2023, researchers synthesized several polyamine derivatives including CBZ-1,12-DAD and evaluated their antibacterial properties against clinical isolates of S. aureus. The study concluded that CBZ-1,12-DAD was among the most potent compounds tested, with a notable ability to inhibit biofilm formation .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of CBZ-1,12-DAD in various human cancer cell lines. The results indicated that treatment with CBZ-1,12-DAD led to significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity of n-Carbobenzoxy-1,12-diaminododecane hydrochloride in laboratory settings?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, particularly the carbobenzoxy (Cbz) and diamine moieties. Solubility testing in water (as per analog data) should precede these analyses to ensure proper sample preparation .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in a tightly sealed container at 2–8°C, protected from light and moisture. Use a fume hood during handling to avoid inhalation of dust. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid contact with oxidizing agents due to potential incompatibility, as noted for analogous compounds .

Q. What are the critical steps for assessing solubility and stability in aqueous and organic solvents?

- Methodological Answer : Conduct incremental solubility tests in water, methanol, and dimethyl sulfoxide (DMSO) at 25°C, monitoring for clarity and precipitate formation. For stability, prepare stock solutions and analyze degradation via HPLC over 24–72 hours under varying pH (e.g., 4.0–9.0) and temperature (4–37°C) conditions. Note that solubility data for analogs like the 1,4- and 1,5-diamine variants may differ .

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing this compound to optimize yield and minimize side products?

- Methodological Answer : Employ Design of Experiments (DOE) to optimize reaction parameters:

- Temperature : Test 0–25°C to balance reaction rate and carbobenzoxy group stability.

- Molar Ratios : Vary the stoichiometry of 1,12-diaminododecane and benzyl chloroformate to reduce di-Cbz byproducts.

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the mono-Cbz product. Monitor intermediates via thin-layer chromatography (TLC) .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

- Methodological Answer : Perform systematic reproducibility studies under controlled conditions (e.g., solvent purity, humidity, temperature). Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Cross-validate findings with orthogonal techniques like mass spectrometry (MS) to rule out degradation artifacts. For analogs with conflicting data (e.g., 1,4-diamine variant), document batch-to-batch variability in supplier certificates .

Q. What strategies are recommended for validating analytical methods in the absence of toxicity data for this compound?

- Methodological Answer : Adopt the "precautionary principle" by extrapolating safety protocols from structurally related compounds (e.g., 1,5-diamine analog). Conduct acute toxicity assays in cell lines (e.g., HEK293 or HepG2) using MTT viability tests. For environmental safety, follow EPA guidelines (40 CFR Part 261) for waste disposal, including incineration with afterburners to prevent environmental release .

Q. How can researchers design in vitro studies to evaluate the biological activity of this compound in targeted applications (e.g., drug delivery or polymer chemistry)?

- Methodological Answer : Use surface plasmon resonance (SPR) to study binding interactions with model receptors (e.g., serum albumin). For drug delivery, formulate hydrogels using DOE principles (as in metformin hydrochloride studies), varying crosslinker ratios and assessing release kinetics via Franz diffusion cells. Include stability controls in physiological buffers (pH 7.4, 37°C) .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation for dose-response, first-order kinetics for degradation). Use ANOVA to compare batch variations or solvent effects. Report confidence intervals (95%) and p-values with corrections for multiple comparisons. Tools like GraphPad Prism or R/Python packages are recommended .

Q. How should researchers address gaps in ecological toxicity data during manuscript preparation?

- Methodological Answer : Explicitly state data limitations and cite analogous compounds (e.g., 1,5-diamine variant’s lack of bioaccumulation data). Propose follow-up studies using OECD Test Guidelines 201 (algae growth inhibition) or 211 (Daphnia reproduction). Emphasize compliance with TSCA and EPA regulations in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.